molecular formula C8H15N B13561412 2,3-Dimethylcyclohex-2-en-1-amine

2,3-Dimethylcyclohex-2-en-1-amine

Cat. No.: B13561412
M. Wt: 125.21 g/mol
InChI Key: RZTQSJOBCGCLHV-UHFFFAOYSA-N
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Description

2,3-Dimethylcyclohex-2-en-1-amine is an organic compound with the molecular formula C8H15N It is a derivative of cyclohexene, featuring two methyl groups at the 2nd and 3rd positions and an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylcyclohex-2-en-1-amine can be achieved through several methods. One common approach involves the reduction of 2,3-dimethylcyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylcyclohex-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, typically under basic conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethylcyclohex-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethylcyclohex-2-en-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylcyclohex-2-en-1-amine is unique due to its specific combination of structural features, including the presence of both methyl groups and an amine group on a cyclohexene ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2,3-dimethylcyclohex-2-en-1-amine

InChI

InChI=1S/C8H15N/c1-6-4-3-5-8(9)7(6)2/h8H,3-5,9H2,1-2H3

InChI Key

RZTQSJOBCGCLHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)N)C

Origin of Product

United States

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